molecular formula C10H17NO3 B153178 tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate CAS No. 362706-25-0

tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Cat. No. B153178
CAS RN: 362706-25-0
M. Wt: 199.25 g/mol
InChI Key: ABBMDHUKQONVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. It is related to a family of pyrrolidine derivatives that have been extensively studied due to their relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a closely related compound, has been optimized for large-scale production. This process involves a one-pot reaction that includes debenzylation and ring hydrogenation steps, which are key transformations for preparing multihundred gram quantities of the intermediate . Another synthesis approach for a similar compound, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, demonstrates an efficient method starting from readily available materials, showcasing its utility in the synthesis of macrocyclic Tyk2 inhibitors . Additionally, the synthesis of enantiomers of a related antilipidemic agent has been achieved through chiral column chromatography and deamination processes .

Molecular Structure Analysis

The absolute structure of a chiral pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, has been determined using a combination of diffraction, CD spectroscopy, and theoretical calculations, despite its minor resonant scattering . This highlights the importance of accurate molecular structure determination in the development of enantiopure compounds.

Chemical Reactions Analysis

Reactions involving tert-butyl esters of pyrrolidine derivatives have been explored, such as the reaction with singlet oxygen to yield peroxidic intermediates, which can further react with nucleophiles to produce substituted pyrroles . The synthesis and subsequent reactions of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, including Diels-Alder reactions and functional group transformations, have also been documented .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For instance, the characterization of Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate has been performed, revealing details about their molecular and crystal structures, as well as intramolecular hydrogen bonding patterns . These analyses are crucial for understanding the reactivity and stability of the compounds, which in turn affects their potential applications in drug development.

Scientific Research Applications

Environmental and Biological Insights

tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate, a chemical compound, is not directly mentioned in the scientific literature reviewed. However, related research provides insights into environmental occurrence, human exposure, and the synthesis of structurally related compounds, shedding light on potential applications and concerns associated with similar substances.

Environmental Presence and Human Exposure

Research has delved into synthetic phenolic antioxidants (SPAs), which share structural similarities with this compound, focusing on their environmental presence and impact on human health. SPAs, including compounds with tert-butyl groups, have been detected in various environmental matrices such as indoor dust, outdoor air particulates, and water bodies. Human exposure pathways include food intake, dust ingestion, and the use of personal care products. Studies suggest some SPAs may cause hepatic toxicity, possess endocrine-disrupting effects, and potentially carcinogenic properties. These findings underscore the importance of further research into the environmental behaviors and health effects of novel compounds with similar structures (Liu & Mabury, 2020).

Synthetic Routes and Industrial Applications

The compound's relevance in synthetic chemistry is highlighted by studies on the synthetic routes of related compounds. For instance, research on the synthesis of vandetanib, a therapeutic agent, identified intermediates structurally related to this compound. This illustrates the compound's potential role in the development of pharmaceuticals and its importance in industrial production processes (Mi, 2015).

Environmental Remediation

Investigations into the decomposition of environmental pollutants, such as methyl tert-butyl ether (MTBE), through advanced oxidation processes provide insights into potential applications of related compounds in environmental remediation. These studies explore the feasibility of using catalytic and plasma-assisted reactions for the degradation of organic pollutants, suggesting avenues for the application of this compound in environmental technologies (Hsieh et al., 2011).

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate is not well-documented in the literature. It’s important to note that the mechanism of action would depend on the specific context in which the compound is used .

Safety and Hazards

Tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate is classified under GHS07 for safety and hazards . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, and P337+P313 .

properties

IUPAC Name

tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBMDHUKQONVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593284
Record name tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

362706-25-0
Record name tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.